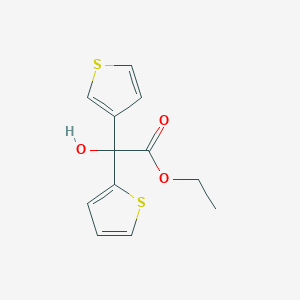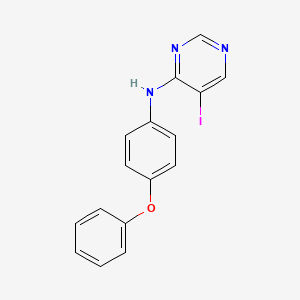
Ivacaftor Acyl-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivacaftor Acyl-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, enhancing the transport of chloride ions across epithelial membranes . The acyl-glucuronide form is a result of the conjugation of Ivacaftor with glucuronic acid, a common metabolic pathway for drugs containing carboxylic acid groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor Acyl-Glucuronide involves the conjugation of Ivacaftor with glucuronic acid. This process typically occurs in the liver, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid and the enzyme UGT, which catalyzes the transfer of the glucuronic acid moiety to Ivacaftor .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis of Ivacaftor itself involves several steps, including the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent .
化学反应分析
Types of Reactions: Ivacaftor Acyl-Glucuronide undergoes several types of reactions, including hydrolysis and transacylation. These reactions are significant in the context of drug metabolism and potential toxicity .
Common Reagents and Conditions: The hydrolysis of this compound can occur under physiological conditions, facilitated by enzymes such as esterases. Transacylation reactions involve the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules .
Major Products Formed: The primary products of these reactions include the parent drug Ivacaftor and various rearranged isomers of the glucuronide conjugate .
科学研究应用
Ivacaftor Acyl-Glucuronide has several applications in scientific research:
作用机制
Ivacaftor Acyl-Glucuronide exerts its effects primarily through its formation and subsequent reactions in the body. The glucuronidation process enhances the solubility of Ivacaftor, facilitating its excretion. The acyl-glucuronide form can undergo hydrolysis and transacylation, potentially leading to the formation of reactive intermediates that may interact with proteins and other macromolecules .
相似化合物的比较
- Lumacaftor Acyl-Glucuronide
- Tezacaftor Acyl-Glucuronide
- Elexacaftor Acyl-Glucuronide
Comparison: Ivacaftor Acyl-Glucuronide is unique in its specific formation from Ivacaftor, a CFTR potentiator. While other acyl-glucuronides, such as those formed from Lumacaftor, Tezacaftor, and Elexacaftor, also result from glucuronidation, they differ in their parent compounds and specific metabolic pathways . This compound’s role in enhancing chloride ion transport distinguishes it from other similar compounds .
属性
分子式 |
C30H34N2O10 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1 |
InChI 键 |
MYKSIIDANBTOGD-LFJGPKAISA-N |
手性 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)


